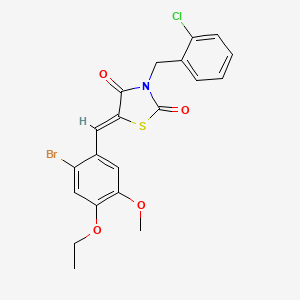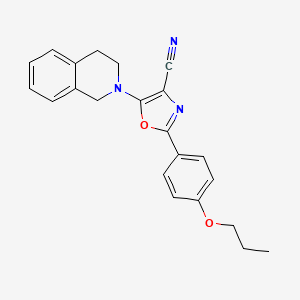![molecular formula C22H14ClFN2O3 B4754712 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4754712.png)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile, also known as CF3, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of potential applications, particularly in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is complex and not yet fully understood. However, it is believed that 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile works by binding to certain proteins or enzymes in the body, thereby altering their activity. This alteration of protein or enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been found to have a variety of biochemical and physiological effects. For example, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and other diseases. Additionally, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has also been found to have potential applications in the treatment of neurological disorders, as it has been shown to modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is its excellent photophysical properties, which make it an ideal candidate for use in fluorescence imaging. Additionally, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been found to have a high degree of selectivity for certain enzymes and proteins, making it a potentially valuable tool for drug discovery. However, there are also some limitations to the use of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile in lab experiments. For example, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is a relatively complex molecule that requires careful attention to detail in its synthesis and handling. Additionally, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile can be expensive to produce, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile. One promising area of research involves the development of new synthetic methods for 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile that are more efficient and cost-effective. Additionally, there is ongoing research into the potential applications of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile in drug discovery, particularly in the development of new treatments for cancer and other diseases. Finally, there is ongoing research into the mechanism of action of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile, with the goal of gaining a better understanding of how this compound works and how it can be used to develop new treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile as a fluorescent probe for imaging biological systems. 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been shown to have excellent photophysical properties, making it an ideal candidate for use in fluorescence imaging. Additionally, 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been found to have potential applications in drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes.
Propiedades
IUPAC Name |
(Z)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-21-2-1-3-22(24)20(21)14-29-19-10-4-15(5-11-19)12-17(13-25)16-6-8-18(9-7-16)26(27)28/h1-12H,14H2/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSODBVVPMZBVHF-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dimethyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754633.png)

![N-(4-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4754648.png)
![N-2-adamantyl-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4754655.png)
![5-methyl-4-oxo-3-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4754673.png)
![1-ethyl-N'-(4-methoxybenzylidene)-4-[(4-methoxybenzylidene)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4754688.png)
![methyl (5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4754691.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4754692.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4754701.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4754703.png)
![2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4754704.png)

![5-(1-ethyl-1H-pyrazol-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754714.png)